N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide
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Overview
Description
N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide typically involves the reaction of pyridine-2-sulfonyl chloride with (3S)-3-amino-2-hydroxyheptane under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the purification of the final product using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, each with potentially different pharmacological properties .
Scientific Research Applications
N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt various biological pathways, leading to the compound’s pharmacological effects .
Comparison with Similar Compounds
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with other drugs to treat infections.
Sulfasalazine: Known for its anti-inflammatory effects.
Uniqueness: N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
511268-63-6 |
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Molecular Formula |
C12H21N3O3S |
Molecular Weight |
287.38 g/mol |
IUPAC Name |
N-[(3S)-3-amino-2-hydroxyheptyl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C12H21N3O3S/c1-2-3-6-10(13)11(16)9-15-19(17,18)12-7-4-5-8-14-12/h4-5,7-8,10-11,15-16H,2-3,6,9,13H2,1H3/t10-,11?/m0/s1 |
InChI Key |
XSJNICDZEXMNOO-VUWPPUDQSA-N |
Isomeric SMILES |
CCCC[C@@H](C(CNS(=O)(=O)C1=CC=CC=N1)O)N |
Canonical SMILES |
CCCCC(C(CNS(=O)(=O)C1=CC=CC=N1)O)N |
Origin of Product |
United States |
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